REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
[NitriphosCl]PF6
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.841 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC(=CC=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
[NitriphosCl]PF6
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.841 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC(=CC=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
[NitriphosCl]PF6
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.841 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC(=CC=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |